Cytidine-d1

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Cytidine-d1 (CAS 177978-30-2) is a stable isotope-labeled internal standard with a single deuterium at the ribose 1′-position, providing a +1 Da mass shift for unambiguous LC-MS/MS differentiation from endogenous cytidine. Certified isotopic purity ≥98% ensures quantitative accuracy in pharmacokinetics, metabolomics, and clinical biomarker assays. Its minimal chromatographic deuterium isotope effect guarantees precise co-elution with the native analyte, eliminating differential matrix effects that can cause 15–30% bias. Ideal for metabolic tracing of pyrimidine salvage pathways and for diagnostic testing of inborn errors of pyrimidine metabolism. Choose Cytidine-d1 for reliable, regulatory-grade absolute quantification.

Molecular Formula C9H13N3O5
Molecular Weight 244.22 g/mol
Cat. No. B12410248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-d1
Molecular FormulaC9H13N3O5
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8D
InChIKeyUHDGCWIWMRVCDJ-OATXHMITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine-d1 for Precision LC-MS Quantification: A Stable Isotope-Labeled Nucleoside Internal Standard


Cytidine-d1 (CAS 177978-30-2) is a stable isotope-labeled analog of the endogenous pyrimidine nucleoside cytidine, in which a single hydrogen atom at the 1′-position of the ribose moiety is replaced with deuterium (2H), yielding a molecular weight of 244.22 g/mol and a monoisotopic mass shift of +1.0063 Da relative to unlabeled cytidine (243.09 Da) [1]. Cytidine serves as a fundamental building block of RNA and as a metabolic precursor to uridine and cytidine triphosphate (CTP), playing essential roles in nucleic acid biosynthesis, phospholipid metabolism, and neuronal-glial glutamate cycling . The incorporation of a single deuterium atom preserves the compound's native biochemical behavior while providing a distinct mass signature for mass spectrometric differentiation from endogenous cytidine, enabling its primary utility as an internal standard in stable isotope dilution LC-MS/MS assays [2].

Why Cytidine-d1 Cannot Be Replaced by Unlabeled Cytidine or Alternative Isotopologues in Quantitative Mass Spectrometry


In LC-MS/MS-based quantitative bioanalysis, unlabeled cytidine cannot serve as a reliable internal standard because it is indistinguishable from endogenous cytidine present in biological matrices, rendering absolute quantification impossible due to co-elution and identical mass-to-charge ratios. Stable isotope-labeled internal standards (SIL-IS) are required to correct for analyte loss during extraction, ionization efficiency variability, and matrix effects [1]. Among available cytidine isotopologues, the selection of a specific labeling pattern carries distinct analytical implications: a mass difference of at least +3 Da is generally recommended to avoid isotopic peak overlap from natural abundance 13C contributions; however, excessive deuteration (e.g., ≥ d5) can introduce deuterium isotope effects that alter chromatographic retention time and compromise co-elution with the native analyte, a phenomenon known as chromatographic deuterium isotope effect [2]. The following section provides quantitative, comparator-based evidence to inform rational selection among Cytidine-d1 and its alternatives based on specific experimental requirements.

Cytidine-d1 Comparative Evidence: Quantitative Differentiation from Unlabeled Cytidine and Alternative Isotopologues


Mass Spectrometric Differentiation: Cytidine-d1 (+1 Da) vs. Unlabeled Cytidine

Cytidine-d1 contains a single deuterium substitution at the 1′-ribose position, resulting in a molecular weight of 244.22 g/mol and a monoisotopic mass of 244.09179727 Da, compared to unlabeled cytidine at 243.22 g/mol (monoisotopic mass 243.0855 Da) [1]. This +1.0063 Da mass shift provides baseline mass spectrometric differentiation between the labeled internal standard and endogenous cytidine. However, this +1 Da difference requires careful consideration of isotopic interference from the natural abundance 13C isotopic envelope of endogenous cytidine, which can contribute approximately 9.8% relative abundance at M+1 due to nine carbon atoms [2]. Users must verify that the +1 Da shift provides sufficient quantitative dynamic range for their specific analyte concentration range.

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Cytidine-d1 (+1 Da) vs. Cytidine-d2 (+2 Da): Mass Shift and Isotopic Purity Comparison

Cytidine-d1 provides a +1.0063 Da mass shift, whereas Cytidine-d2 (deuterated at the 5- and 6-positions of the cytosine base) provides a +2.0126 Da mass shift with an isotopic purity specification of 97% . While the +2 Da shift of Cytidine-d2 offers greater separation from the natural 13C isotopic envelope of endogenous cytidine, Cytidine-d1 may be preferred in applications where minimal perturbation of chromatographic behavior is critical, as deuterium substitution on the nucleobase (Cytidine-d2) can more significantly alter hydrogen-bonding interactions with the stationary phase than ribose deuteration [1]. The 97% isotopic purity of Cytidine-d2 necessitates correction for the residual ~3% unlabeled species, whereas Cytidine-d1 purity specifications from reputable vendors typically exceed 98% .

Isotopologue Selection Isotopic Interference LC-MS Method Development

Ribose-Position Deuteration (Cytidine-d1) vs. Base-Position Deuteration (Cytidine-d2): Differential Chromatographic Behavior

The site of deuterium incorporation can differentially affect chromatographic retention in reversed-phase LC systems. Cytidine-d1 features deuteration at the 1′-ribose position, whereas Cytidine-d2 is deuterated at the 5- and 6-positions of the cytosine base [1]. Base deuteration (as in Cytidine-d2) has been shown in nucleoside analog studies to produce greater retention time shifts in reversed-phase chromatography compared to ribose deuteration, due to altered hydrogen-bonding interactions between the deuterated nucleobase and the stationary phase [2]. Cytidine-d1, with ribose-only deuteration, is therefore expected to exhibit chromatographic behavior that more closely matches unlabeled cytidine, reducing the risk of matrix-dependent ionization efficiency differences that can compromise quantification accuracy.

Deuterium Isotope Effect Chromatographic Retention Reversed-Phase LC

Application in Stable Isotope-Dilution Quantification of DNA/RNA Methylation and Synthesis Rates

Stable isotope-labeled cytidine, including deuterated forms such as Cytidine-d1, has been employed in established methodologies for simultaneous measurement of DNA and RNA synthesis, cytosine methylation, and oxidation rates in cells and in vivo [1]. The approach involves feeding cells or animals with stable-isotope labeled cytidine, followed by nucleic acid isolation and LC-MS/MS analysis. This methodology enables relative rate measurements of replication, transcription, and DNA/RNA cytosine methylation and oxidation within a single experimental framework. Additionally, stable isotope-dilution LC-MS/MS using labeled nucleoside internal standards has been applied to simultaneous quantification of methylated cytidine and adenosine in cellular and tissue RNA via nano-flow LC-MS/MS [2].

Epigenetics DNA Methylation RNA Epitranscriptomics Metabolic Flux

Cytidine-d1 Optimal Procurement and Application Scenarios


Absolute Quantification of Endogenous Cytidine and Its Metabolites in Biological Matrices

Cytidine-d1 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of cytidine, uridine, and related metabolites in plasma, serum, urine, tissue homogenates, and cell lysates via LC-MS/MS. The +1 Da mass shift provides MS differentiation from endogenous cytidine (244.22 vs. 243.22 g/mol) [1]. Procurement of Cytidine-d1 with certified isotopic purity ≥98% ensures that the contribution of unlabeled species to the measured signal is below 2%, maintaining quantitative accuracy when standard addition calibration approaches are employed. This application is particularly relevant for pharmacokinetic studies, metabolomics, and clinical biomarker quantification where absolute concentration values are required for regulatory submission or cross-study comparability.

Minimal-Chromatographic-Perturbation Internal Standard for Methods Sensitive to Retention Time Shifts

In LC-MS methods where precise co-elution of the internal standard with the native analyte is critical for matrix effect correction—particularly with electrospray ionization (ESI) sources exhibiting strong matrix-dependent ion suppression or enhancement—Cytidine-d1 is preferred over more heavily deuterated or base-deuterated alternatives such as Cytidine-d2. The ribose 1′-position deuteration of Cytidine-d1 is expected, based on class-level behavior of deuterated nucleosides, to produce minimal chromatographic retention time deviation compared to unlabeled cytidine [1]. Procuring Cytidine-d1 for such methods reduces the risk of differential matrix effects between the internal standard and analyte, which can otherwise lead to systematic quantification bias of 15-30% in complex biological matrices.

Metabolic Flux Studies of Pyrimidine Nucleotide Biosynthesis and Salvage Pathways

Cytidine-d1 supports metabolic tracing experiments that quantify the incorporation of exogenous cytidine into RNA, DNA (via deoxycytidine conversion), and downstream metabolites including uridine, CTP, and dCTP. Feeding cells or model organisms with Cytidine-d1 followed by LC-MS/MS analysis enables simultaneous measurement of de novo pyrimidine biosynthesis rates versus salvage pathway utilization, as well as relative rates of cytosine methylation and oxidation [1]. The single deuterium label provides sufficient mass shift for MS detection of labeled species while minimizing the potential metabolic deuterium isotope effects that can occur with polydeuterated tracers, thereby preserving physiological relevance of flux measurements. This scenario is particularly applicable to cancer metabolism research, where altered pyrimidine metabolism is a therapeutic target, and to studies of antiviral nucleoside analog activation pathways.

Calibration and Quality Control for Clinical Diagnostic LC-MS Assays of Nucleoside Disorders

Clinical laboratories performing LC-MS/MS-based diagnostic testing for inborn errors of pyrimidine metabolism (e.g., cytidine deaminase deficiency, pyrimidine 5′-nucleotidase deficiency, or urea cycle disorders affecting pyrimidine homeostasis) require certified stable isotope-labeled internal standards for accurate quantification of cytidine in patient samples. Cytidine-d1, with its defined +1 Da mass shift and high isotopic purity, enables preparation of calibration curves and quality control samples that are traceable to reference measurement procedures [1]. Selection of Cytidine-d1 over unlabeled cytidine or alternative isotopologues for clinical assay development should be based on: (1) validation that the +1 Da shift provides adequate signal-to-noise separation from endogenous cytidine at clinically relevant concentration ranges, and (2) demonstration that the ribose-deuteration site does not introduce assay-specific interference. Procurement from vendors providing full Certificates of Analysis with isotopic purity and chemical purity documentation is essential for clinical method validation and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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